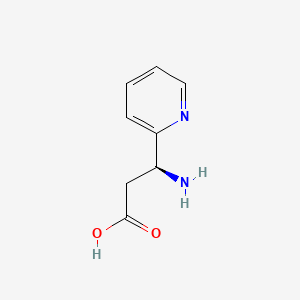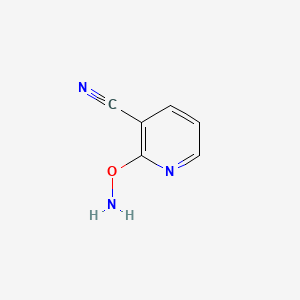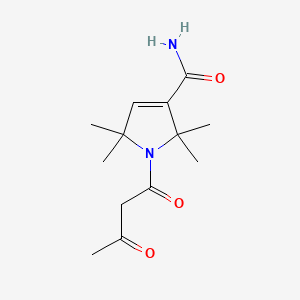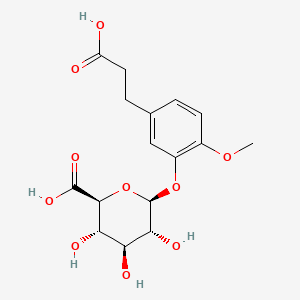
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
描述
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is a chemical compound with significant potential in various fields of scientific research. It is characterized by the presence of an amino group, a fluorophenoxy group, and a picolinamide structure, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide typically involves the reaction of 4-chlorine-N-methylpyridine-2-formamide with 4-amino-3-fluorophenol in the presence of an inorganic base . This method replaces the use of potassium t-butoxide with a safer inorganic base, enhancing the safety and feasibility of industrial production . The reaction is followed by crystallization to obtain the final product, which simplifies the process and reduces environmental impact .
Industrial Production Methods
For industrial production, the method described above is preferred due to its simplicity, cost-effectiveness, and lower environmental pollution . The use of crystallization for separation and purification further enhances the yield and quality of the product, making it suitable for large-scale production .
化学反应分析
Types of Reactions
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
科学研究应用
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide has diverse applications in scientific research, including:
作用机制
The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The presence of the fluorophenoxy group enhances its binding affinity and selectivity for certain enzymes and receptors. This interaction can modulate various biological processes, including signal transduction and cellular metabolism.
相似化合物的比较
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide can be compared with other similar compounds, such as:
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide: This compound shares a similar structure but differs in the position of the carboxamide group.
4-(4-Amino-3-(4-amino-3-fluorophenoxy)phenoxy)-N-methyl-d3-picolinamide: This compound includes an additional amino group and deuterium labeling, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities .
属性
IUPAC Name |
4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJPIPGBODVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676336 | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757251-39-1 | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=757251-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757251391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q1: What are the advantages of the new synthesis methods for Regorafenib described in the research papers?
A1: The research papers highlight a new synthetic strategy for producing Regorafenib that offers several advantages over previously reported methods. [, ] These advantages include:
- Increased efficiency: The new route reduces the number of synthetic steps required, leading to a more efficient overall process. []
- Higher yield: The optimized reactions result in a significantly improved overall yield of Regorafenib. []
- Practicality: The new method avoids the need for specialized conditions like inert atmospheres, making it more practical for large-scale production. []
- Cost-effectiveness: The use of readily available reagents and milder reaction conditions contributes to a more cost-effective synthesis. [, ]
Q2: Can you explain the role of water-assisted synthesis in the production of Regorafenib?
A2: The research highlights the use of water-assisted synthesis in preparing phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, a crucial building block for Regorafenib. [] This approach offers several benefits:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Propanoic acid, 3-[(carboxymethyl)amino]-2-hydroxy- (9CI)](/img/new.no-structure.jpg)





